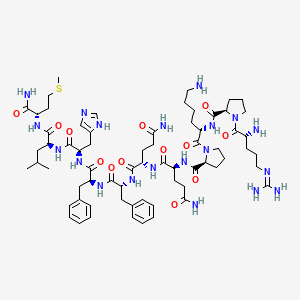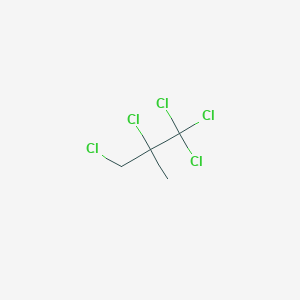
Asn-Thr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Asn-Thr-OH” refers to a dipeptide consisting of asparagine (Asn) and threonine (Thr) with a hydroxyl group (-OH) at the C-terminus. Dipeptides like this compound are important in various biological processes and are often used in peptide synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Asn-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:
Fmoc Protection: The amino group of asparagine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Coupling: The protected asparagine is coupled to the threonine residue using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for further reactions.
Cleavage: The dipeptide is cleaved from the solid support using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Asn-Thr-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like Dess-Martin periodinane or PCC (pyridinium chlorochromate) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Asn-Thr-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide behavior.
Biology: Studied for its role in protein structure and function, as well as its interactions with other biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a component of peptide-based drugs.
Industry: Used in the production of peptide-based materials and as a standard in analytical techniques like HPLC.
Mécanisme D'action
The mechanism of action of Asn-Thr-OH involves its interaction with various molecular targets and pathways. In biological systems, it can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can influence protein folding, stability, and function. The hydroxyl group of threonine can also participate in phosphorylation, a key regulatory mechanism in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Asp-Thr-OH: A dipeptide consisting of aspartic acid and threonine.
Asn-Ser-OH: A dipeptide consisting of asparagine and serine.
Gln-Thr-OH: A dipeptide consisting of glutamine and threonine.
Uniqueness
Asn-Thr-OH is unique due to the presence of both an amide group (from asparagine) and a hydroxyl group (from threonine). This combination allows for diverse chemical reactivity and biological interactions. The hydroxyl group of threonine can undergo phosphorylation, making this compound particularly relevant in studies of protein phosphorylation and signaling pathways.
Propriétés
Formule moléculaire |
C8H15N3O5 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C8H15N3O5/c1-3(12)6(8(15)16)11-7(14)4(9)2-5(10)13/h3-4,6,12H,2,9H2,1H3,(H2,10,13)(H,11,14)(H,15,16)/t3-,4+,6+/m1/s1 |
Clé InChI |
VBKIFHUVGLOJKT-IWGUZYHVSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C(CC(=O)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



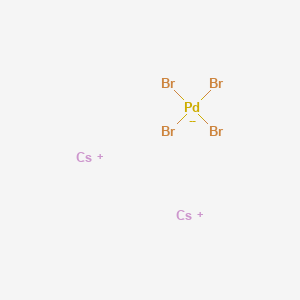
![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824202.png)
![1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride](/img/structure/B13824207.png)
![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)
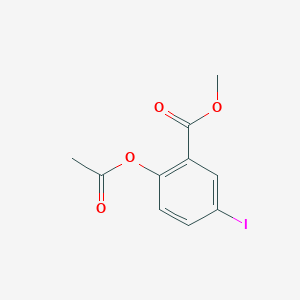
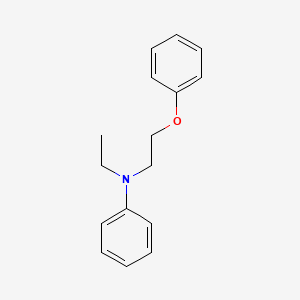
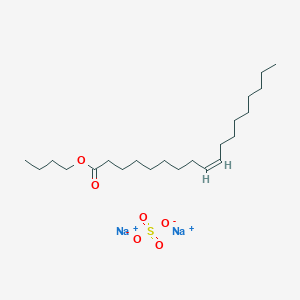
![2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13824232.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
